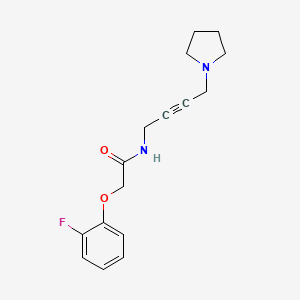
2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of this compound include:
1. Cancer Research: 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has been shown to have anticancer properties. This compound has been studied as a potential treatment for various types of cancer, including breast cancer, prostate cancer, and lung cancer.
2. Neuroscience Research: This compound has been shown to have neuroprotective properties. It has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Research: 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has been shown to have vasodilatory effects. It has been studied as a potential treatment for hypertension and other cardiovascular diseases.
Mécanisme D'action
More research is needed to fully understand the mechanism of action of this compound.
2. Development of Derivatives: Researchers may explore the development of derivatives of this compound with improved properties or selectivity.
3. Clinical Trials: This compound may be studied in clinical trials as a potential treatment for various diseases, including cancer and neurodegenerative diseases.
4. Combination Therapy: This compound may be studied in combination with other drugs or therapies to enhance its effects or reduce side effects.
In conclusion, 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a valuable tool for scientific research. This compound has a wide range of biochemical and physiological effects and has been studied for its potential use in cancer research, neuroscience research, and cardiovascular research. Further research is needed to fully understand the mechanism of action of this compound and explore its potential use in clinical trials and combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Wide Range of Effects: This compound has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
2. Selective Inhibition: This compound selectively inhibits certain enzymes and signaling pathways, making it a useful tool for studying specific biological processes.
Some of the limitations of this compound include:
1. Limited Availability: This compound may be difficult to obtain in large quantities, limiting its use in certain experiments.
2. Limited Understanding of
Orientations Futures
There are several future directions for research on 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide. Some of these directions include:
1. Further Study of
Méthodes De Synthèse
The synthesis of 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide involves several steps. The first step involves the reaction of 2-fluorophenol with 2-bromoethanol to form 2-(2-fluorophenoxy)ethanol. The second step involves the reaction of 2-(2-fluorophenoxy)ethanol with 4-(pyrrolidin-1-yl)but-2-yn-1-amine in the presence of potassium carbonate to form the final product, 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-14-7-1-2-8-15(14)21-13-16(20)18-9-3-4-10-19-11-5-6-12-19/h1-2,7-8H,5-6,9-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETAZJRKHQJYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2643290.png)
![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2643292.png)


![1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2643295.png)
![6-Phenyl-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2643299.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylacetamide](/img/structure/B2643300.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2643304.png)

![2-[6-(2,3-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2643307.png)
![4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2643309.png)

![Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2643313.png)